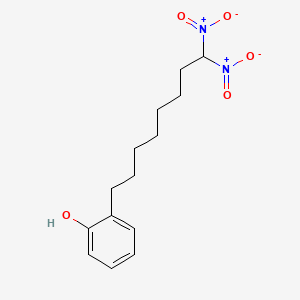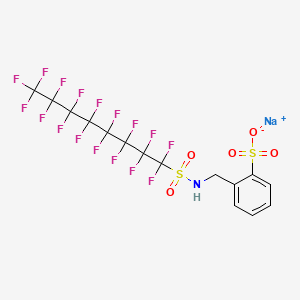
Benzenesulfonic acid, ((((heptadecafluorooctyl)sulfonyl)amino)methyl)-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, ((((heptadecafluorooctyl)sulfonyl)amino)methyl)-, monosodium salt is a complex organosulfur compound. It is characterized by the presence of a benzenesulfonic acid group attached to a heptadecafluorooctyl chain via a sulfonyl amino linkage. This compound is known for its unique chemical properties, including high solubility in water and alcohols, and its application in various industrial and scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, ((((heptadecafluorooctyl)sulfonyl)amino)methyl)-, monosodium salt typically involves the sulfonation of benzene using concentrated sulfuric acid. This process is followed by the introduction of the heptadecafluorooctyl group through a sulfonyl amino linkage. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves continuous sulfonation processes, such as the Monsanto process, which uses oleum (fuming sulfuric acid) to achieve high yields. The process is designed to be efficient and scalable, allowing for the production of large quantities of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonic acid, ((((heptadecafluorooctyl)sulfonyl)amino)methyl)-, monosodium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of sulfonamides.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus pentachloride (PCl5), thionyl chloride (SOCl2), and various reducing agents. The reactions typically require controlled temperatures and may involve the use of solvents such as ethanol or benzene.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonyl chlorides, and various substituted benzenesulfonic acid derivatives. These products have significant industrial and research applications.
Aplicaciones Científicas De Investigación
Benzenesulfonic acid, ((((heptadecafluorooctyl)sulfonyl)amino)methyl)-, monosodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of detergents, surfactants, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzenesulfonic acid, ((((heptadecafluorooctyl)sulfonyl)amino)methyl)-, monosodium salt involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl amino linkage allows the compound to form stable complexes with these targets, thereby modulating their activity. The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
Sulfanilic acid: Another aromatic sulfonic acid with similar properties.
p-Toluenesulfonic acid: Commonly used in organic synthesis as a catalyst.
Phenylsulfonic acid: Shares structural similarities with benzenesulfonic acid derivatives.
Uniqueness
Benzenesulfonic acid, ((((heptadecafluorooctyl)sulfonyl)amino)methyl)-, monosodium salt is unique due to its heptadecafluorooctyl group, which imparts distinct chemical properties such as high hydrophobicity and stability. This makes it particularly useful in applications requiring robust and durable compounds.
Propiedades
Número CAS |
51032-47-4 |
|---|---|
Fórmula molecular |
C15H7F17NNaO5S2 |
Peso molecular |
691.3 g/mol |
Nombre IUPAC |
sodium;2-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonylamino)methyl]benzenesulfonate |
InChI |
InChI=1S/C15H8F17NO5S2.Na/c16-8(17,10(20,21)12(24,25)14(28,29)30)9(18,19)11(22,23)13(26,27)15(31,32)40(37,38)33-5-6-3-1-2-4-7(6)39(34,35)36;/h1-4,33H,5H2,(H,34,35,36);/q;+1/p-1 |
Clave InChI |
UZYQQZDQGZFHEK-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C(=C1)CNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


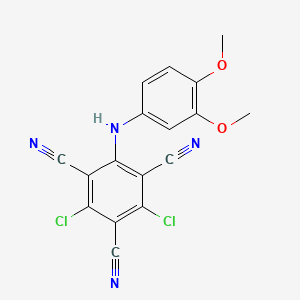

![N'-[(1E)-1-(5-ethylthiophen-2-yl)ethylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B13821639.png)
![Acetamide,N-(4-methyl-1H-benzo[D]imidazol-2-YL)-](/img/structure/B13821641.png)
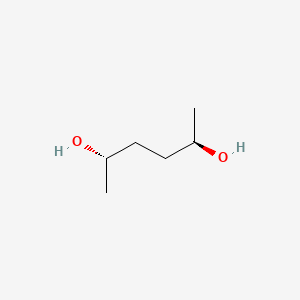
![2-{[(E)-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]amino}-4,5-dimethylfuran-3-carbonitrile](/img/structure/B13821658.png)

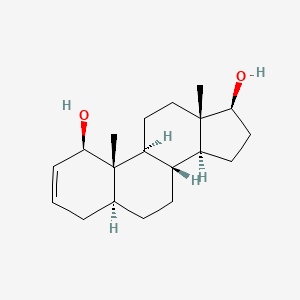
![L-Ornithine,n5-[imino(nitroamino)methyl]-n2-[(3-methyl-8-quinolinyl)sufonyl-](/img/structure/B13821675.png)



